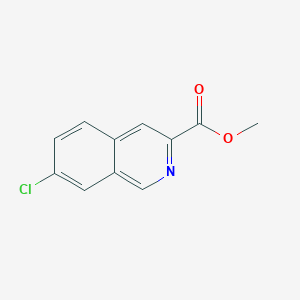

Methyl 7-chloroisoquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOINENCXVRJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591232 | |

| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365998-38-5 | |

| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 7-chloroisoquinoline-3-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-chloroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Isoquinoline scaffolds are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 7-position and a methyl carboxylate at the 3-position can significantly modulate the molecule's physicochemical properties and biological activity. This document outlines a plausible multi-step synthesis, offering detailed experimental protocols and the scientific rationale behind the chosen methodologies. Furthermore, it presents a thorough characterization workflow, including predicted spectroscopic and physical data, to ensure the identity and purity of the synthesized compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in drug discovery, forming the backbone of a wide array of natural products and synthetic molecules with diverse pharmacological activities. From the potent analgesic properties of morphine to the antimicrobial and anticancer effects of berberine, isoquinoline alkaloids have long been a source of inspiration for medicinal chemists. The rigid, planar structure of the isoquinoline ring system provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets.

The functionalization of the isoquinoline core is a key strategy for modulating its biological activity, solubility, and metabolic stability. The introduction of a chlorine atom, a common bioisostere for a methyl group, can enhance membrane permeability and metabolic stability. The carboxylate group at the 3-position can serve as a handle for further derivatization or as a key interacting group with a biological receptor. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Proposed Synthetic Pathway: A Multi-Step Approach

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 7-Chloroisoquinoline via Pomeranz–Fritsch Reaction

The Pomeranz–Fritsch reaction is a classic and effective method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (100 mL), cautiously add 3-chlorobenzaldehyde (0.1 mol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add aminoacetaldehyde dimethyl acetal (0.1 mol) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-chloroisoquinoline.

Causality and Insights: The strong acidic conditions of the Pomeranz-Fritsch reaction facilitate the cyclization and dehydration steps necessary to form the isoquinoline ring. The use of 3-chlorobenzaldehyde directly installs the chlorine atom at the desired 7-position of the isoquinoline core.

Step 2: Formylation of 7-Chloroisoquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Cool the DMF to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 0.12 mol) dropwise with vigorous stirring to form the Vilsmeier reagent.

-

Dissolve 7-chloroisoquinoline (0.1 mol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.[1]

-

Heat the reaction mixture at 90 °C for 6-8 hours.[1]

-

Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.[1]

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.[1]

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-chloro-3-formylisoquinoline.

Causality and Insights: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich 3-position of the isoquinoline ring. This regioselectivity is driven by the electronic properties of the isoquinoline system.

Step 3: Oxidation of 7-Chloro-3-formylisoquinoline to 7-Chloroisoquinoline-3-carboxylic acid

The aldehyde functional group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Potassium permanganate is a strong and effective oxidant for this transformation.

Protocol:

-

Dissolve 7-chloro-3-formylisoquinoline (0.05 mol) in a mixture of acetone (100 mL) and water (50 mL).

-

Add potassium permanganate (KMnO₄, 0.06 mol) portion-wise to the stirred solution, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours until the purple color of the permanganate disappears.

-

Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 7-chloroisoquinoline-3-carboxylic acid.

Causality and Insights: Potassium permanganate is a powerful oxidizing agent that can efficiently convert the aldehyde to a carboxylic acid. The reaction is typically performed in a neutral or slightly alkaline medium, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid.

Step 4: Esterification of 7-Chloroisoquinoline-3-carboxylic acid

Fischer esterification is a straightforward method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid.

Protocol:

-

Suspend 7-chloroisoquinoline-3-carboxylic acid (0.04 mol) in methanol (100 mL).

-

Add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Causality and Insights: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the formation of the ester.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the final product. The following techniques are recommended:

Caption: Workflow for the characterization of this compound.

Physical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol [2] |

| Melting Point | Expected to be in the range of 80-100 °C |

Note: The melting point of the unchlorinated analog, Methyl 3-isoquinolinecarboxylate, is 86-88 °C. The presence of the chlorine atom may slightly alter this value.

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the methyl protons of the ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H-1 |

| ~8.5 | s | 1H | H-4 |

| ~8.2 | d | 1H | H-5 |

| ~8.0 | d | 1H | H-8 |

| ~7.7 | dd | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Rationale for Predictions: The chemical shifts are predicted based on the electronic environment of each proton. Protons on the isoquinoline ring are expected in the aromatic region (7.0-9.0 ppm).[3] The H-1 proton is adjacent to the nitrogen and is expected to be the most downfield. The methyl ester protons will appear as a singlet around 3.7-4.0 ppm.[3]

3.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~152 | C-1 |

| ~148 | C-3 |

| ~140 | C-7 |

| ~138 | C-4a |

| ~132 | C-8a |

| ~130 | C-5 |

| ~129 | C-8 |

| ~128 | C-6 |

| ~125 | C-4 |

| ~53 | -OCH₃ |

Rationale for Predictions: The carbonyl carbon of the ester is expected to be the most downfield signal. The chemical shifts of the aromatic carbons are predicted based on the substitution pattern and known values for similar heterocyclic systems.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Expected [M]⁺: m/z = 221.0244 (for C₁₁H₈³⁵ClNO₂)

-

Expected [M+2]⁺: m/z = 223.0214 (due to the presence of the ³⁷Cl isotope)

The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature in the mass spectrum.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretches |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-Cl stretch |

Rationale for Predictions: The most prominent peaks will be the strong carbonyl stretch of the ester group and the C-O stretch.[4][5][6][7] The presence of the aromatic ring and the C-Cl bond will also give rise to characteristic absorptions.

Safety and Handling

-

7-Chloroisoquinoline: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]

-

Phosphorus oxychloride and Sulfuric acid: Highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the . The proposed multi-step synthesis is based on reliable and well-understood organic reactions, and the comprehensive characterization workflow will ensure the unambiguous identification and purity assessment of the final product. This document is intended to empower researchers in the fields of medicinal chemistry and materials science to access this valuable chemical building block for their research endeavors.

References

-

SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

-

PubMed. (2015, April 27). Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

SciSpace. Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. Retrieved from [Link]

-

National Institutes of Health. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

- Google Patents. Process for the preparation of a quinoline carboxylic acid.

-

PubChem. 7-Chloroisoquinoline. Retrieved from [Link]

-

AIST. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 4. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 5. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of Methyl 7-chloroisoquinoline-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 7-chloroisoquinoline-3-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Given the limited availability of published experimental spectra for this specific molecule, this guide will present a predictive analysis based on established spectroscopic principles and data from structurally related compounds. This approach provides a robust framework for the interpretation of anticipated spectral data, highlighting the key structural features that influence the spectroscopic output.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid bicyclic aromatic core, featuring a pyridine ring fused to a benzene ring. The chlorine atom at the 7-position and the methyl carboxylate group at the 3-position are key functional groups that significantly influence the molecule's electronic properties and reactivity.

Below is a summary of the computed physicochemical properties for the closely related isomer, Methyl 3-chloroisoquinoline-6-carboxylate, which provides a reasonable approximation for our target molecule.[1]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 221.0243562 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, along with the rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of isoquinoline derivatives is crucial for accurate structural analysis.[3]

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylate group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1 | ~9.3 | s | 1H | Deshielded due to proximity to the electronegative nitrogen atom. Expected to be a singlet. |

| H-4 | ~8.5 | s | 1H | Deshielded by the adjacent carboxylate group and the ring nitrogen. Expected to be a singlet. |

| H-5 | ~8.2 | d | 1H | Part of an ABC spin system on the benzene ring. Deshielded by the fused pyridine ring. |

| H-6 | ~7.8 | dd | 1H | Coupled to both H-5 and H-8. |

| H-8 | ~8.0 | d | 1H | Deshielded by the adjacent chlorine atom. |

| -OCH₃ | ~4.0 | s | 3H | A characteristic singlet for a methyl ester. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by hybridization and the electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~152 | Deshielded due to proximity to nitrogen. |

| C-3 | ~148 | Attached to the electron-withdrawing carboxylate group. |

| C-4 | ~120 | Aromatic CH. |

| C-4a | ~136 | Quaternary carbon at the ring junction. |

| C-5 | ~129 | Aromatic CH. |

| C-6 | ~128 | Aromatic CH. |

| C-7 | ~138 | Attached to the electronegative chlorine atom. |

| C-8 | ~127 | Aromatic CH. |

| C-8a | ~130 | Quaternary carbon at the ring junction. |

| C=O | ~165 | Carbonyl carbon of the ester. |

| -OCH₃ | ~53 | Methyl carbon of the ester. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.[4][5]

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Workflow for Mass Spectrometry Analysis

Caption: A simplified workflow for mass spectrometry analysis using electron ionization.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of chlorine will be indicated by a characteristic isotopic pattern.

| m/z | Ion | Predicted Relative Abundance | Rationale |

| 221 | [M]⁺˙ | High | Molecular ion with ³⁵Cl isotope. |

| 223 | [M+2]⁺˙ | ~33% of [M]⁺˙ | Molecular ion with ³⁷Cl isotope. |

| 190 | [M - OCH₃]⁺ | Moderate | Loss of the methoxy radical from the ester. |

| 162 | [M - COOCH₃]⁺ | Moderate | Loss of the entire methyl carboxylate group. |

| 127 | [C₈H₄N]⁺ | Moderate | Fragmentation of the isoquinoline ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.[6]

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.[7]

Workflow for FTIR-ATR Analysis

Caption: A general workflow for acquiring an FTIR spectrum using an ATR accessory.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the aromatic rings, the ester group, and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Vibration | Predicted Intensity | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds. |

| ~2950 | C-H stretch (methyl) | Weak | From the methyl ester group. |

| ~1720 | C=O stretch (ester) | Strong | A prominent band for the carbonyl group. |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the isoquinoline ring. |

| ~1250 | C-O stretch (ester) | Strong | Asymmetric stretch of the ester C-O bond. |

| ~1100 | C-O stretch (ester) | Medium | Symmetric stretch of the ester C-O bond. |

| ~850 | C-Cl stretch | Medium | Characteristic of an aryl chloride. |

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, mass spectrometry, and IR data have been presented with a thorough interpretation based on the molecule's structure. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic systems, aiding in structural verification and characterization.

References

-

7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (2015). SciSpace. Retrieved from [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

-

Methyl 3-chloroisoquinoline-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 7-cyanoisoquinoline-8-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Retrieved from [Link]

-

7: FT-IR Spectroscopy (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009). ResearchGate. Retrieved from [Link]

-

Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. (2023). Nanoscale Advances. Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

-

What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (n.d.). AJE. Retrieved from [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. Retrieved from [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (n.d.). PubMed Central. Retrieved from [Link]

-

7-Chloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

2.2: Mass Spectrometry. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometer. (2022). NCBI Bookshelf. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eag.com [eag.com]

1H NMR and 13C NMR of Methyl 7-chloroisoquinoline-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 7-chloroisoquinoline-3-carboxylate

Executive Summary

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a vital tool for unambiguous structure determination, NMR spectroscopy offers a detailed fingerprint of molecular architecture.[1][2] This document, intended for researchers and drug development professionals, delineates the theoretical principles governing the spectral features of this molecule, presents a robust experimental protocol for data acquisition, and offers a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra. By explaining the causality behind chemical shifts and coupling constants, this guide serves as a practical reference for the structural elucidation of complex heterocyclic systems.

Introduction: The Central Role of NMR in Modern Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a versatile template for designing molecules that can interact with a wide range of biological targets. Consequently, the precise characterization of substituted isoquinolines like this compound is a critical step in the drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in the pharmaceutical industry.[2][3][4] It provides unparalleled insight into the atomic-level connectivity and chemical environment of a molecule, making it indispensable for confirming the identity of newly synthesized compounds, analyzing impurities, and studying drug-target interactions.[1] This guide focuses on leveraging 1D ¹H and ¹³C NMR to establish a definitive structural signature for this compound.

Below is the structure of this compound with the standard IUPAC numbering system used for the interpretation that follows.

Caption: Standard workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry, high-precision NMR tube. Damaged or scratched tubes should be discarded to ensure optimal magnetic field homogeneity. [5] * Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on sample solubility.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point. [6] * Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrument Setup and Calibration :

-

Insert the sample into the NMR spectrometer's probe.

-

Lock onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field over the course of the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is achieved by adjusting the shim coils while observing the lineshape of the solvent or TMS signal, aiming for a sharp, symmetrical peak.

-

-

Data Acquisition Parameters :

-

¹H NMR :

-

Pulse Angle : 30-45° flip angle to balance signal intensity with relaxation time.

-

Acquisition Time (at) : 2-4 seconds.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Number of Scans (ns) : 8-16, depending on sample concentration.

-

-

¹³C NMR :

-

Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Time (at) : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans (ns) : 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in positive absorption mode.

-

Perform baseline correction to obtain a flat spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [7] * Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Spectral Analysis and Interpretation

The following sections provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous quinoline and isoquinoline derivatives. [8][9][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show six distinct signals: five in the aromatic region and one singlet for the methyl ester group. The electron-withdrawing nature of the nitrogen heteroatom, the chlorine atom, and the carboxylate group significantly influences the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Justification |

| H-1 | ~9.3 | Singlet (s) | 1H | - | This proton is adjacent to the electronegative nitrogen and is deshielded by the anisotropic effect of the neighboring benzene ring, placing it far downfield. |

| H-4 | ~8.5 | Singlet (s) | 1H | - | H-4 is deshielded by the adjacent nitrogen and the C-3 ester group. It appears as a singlet due to the lack of adjacent protons. |

| H-8 | ~8.2 | Doublet (d) | 1H | J ≈ 2.0 Hz | This proton is ortho to the chlorine atom and experiences a small meta-coupling to H-6. Its proximity to the fused pyridine ring also contributes to its downfield shift. |

| H-5 | ~8.0 | Doublet (d) | 1H | J ≈ 9.0 Hz | This proton is ortho to the ring fusion and shows a large ortho-coupling to H-6. |

| H-6 | ~7.8 | Doublet of Doublets (dd) | 1H | J ≈ 9.0 Hz, 2.0 Hz | H-6 is coupled to both H-5 (large ortho-coupling) and H-8 (small meta-coupling), resulting in a doublet of doublets. |

| -OCH₃ | ~4.0 | Singlet (s) | 3H | - | The methyl protons are adjacent to the ester oxygen, which deshields them, placing their signal around 4.0 ppm. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display 11 signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic environment. [11]Quaternary carbons (those without attached protons) typically show weaker signals.

| Carbon Assignment | Predicted δ (ppm) | Type | Justification |

| C=O (ester) | ~165 | Quaternary | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| C-1 | ~152 | CH | Adjacent to nitrogen, this carbon is strongly deshielded. |

| C-3 | ~148 | Quaternary | Attached to the ester group and adjacent to nitrogen, this carbon is significantly deshielded. |

| C-8a | ~140 | Quaternary | A quaternary carbon at the ring junction, its chemical shift is influenced by both rings. |

| C-7 | ~138 | Quaternary | The carbon atom directly bonded to the electronegative chlorine atom is deshielded. |

| C-4a | ~135 | Quaternary | The second quaternary carbon at the ring junction. |

| C-5 | ~130 | CH | Aromatic CH in the benzene ring. |

| C-8 | ~129 | CH | Aromatic CH ortho to the chlorine atom. |

| C-6 | ~128 | CH | Aromatic CH in the benzene ring. |

| C-4 | ~120 | CH | This carbon in the pyridine ring is less deshielded than C-1. |

| -OCH₃ | ~53 | CH₃ | The methyl carbon of the ester group, shielded by the single bond to oxygen. |

Conclusion: A Definitive Structural Fingerprint

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a robust and unambiguous method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling constants create a unique spectral fingerprint that is directly correlated with its molecular architecture. This detailed characterization is a foundational requirement for any further investigation in a drug discovery and development context, ensuring the chemical integrity of the molecule before its advancement into biological screening and lead optimization phases. The principles and protocols outlined in this guide provide a framework for achieving this critical analytical goal with confidence and scientific rigor.

References

-

The Royal Society of Chemistry. (2017). Supporting Information - Ionic liquid grafted onto graphene oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

-

PMC - NIH. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ResearchGate. (2014). NMR Spectroscopy in Drug Discovery and Development. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

AZoNetwork. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

PMC - NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Revista de Chimie. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mun.ca [mun.ca]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. rsc.org [rsc.org]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

mass spectrometry of Methyl 7-chloroisoquinoline-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 7-chloroisoquinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring an isoquinoline core, a structure prevalent in a wide array of natural alkaloids and synthetic compounds with significant biological activity.[1][2] As such, derivatives like this are of high interest to researchers in medicinal chemistry and drug development. The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity, elucidating structure, and performing quantification.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, predict fragmentation pathways, and present a practical experimental protocol. The causality behind methodological choices is explained to provide a framework for robust analytical method development.

Molecular Properties and Isotopic Signature

To effectively analyze a compound by mass spectrometry, understanding its fundamental properties is the first step.

-

Molecular Formula: C₁₁H₈ClNO₂

-

Molecular Weight (Monoisotopic): 221.02436 Da

-

Molecular Weight (Average): 221.64 g/mol [3]

A critical feature of this compound is the presence of a chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (≈75.77%) and ³⁷Cl (≈24.23%). This results in a characteristic isotopic pattern in the mass spectrum. For any chlorine-containing ion, there will be two peaks separated by approximately 2 m/z units: the primary peak (M) corresponding to the ³⁵Cl isotope and a secondary peak (M+2) corresponding to the ³⁷Cl isotope. The intensity ratio of the M to M+2 peak will be approximately 3:1, a definitive signature for the presence of a single chlorine atom.[4][5]

Ionization Techniques: A Deliberate Choice

The conversion of neutral analyte molecules into gas-phase ions is the foundational step of mass spectrometry.[6][7] The choice of ionization technique dictates the nature of the resulting mass spectrum—specifically, the extent of fragmentation—and is driven by the analyte's properties and the analytical goal.

Soft Ionization: Preserving the Molecular Ion

For confirming molecular weight and for subsequent fragmentation studies (MS/MS), it is crucial to generate an intact molecular ion or pseudo-molecular ion. Soft ionization techniques impart minimal excess energy to the molecule, reducing in-source fragmentation.[6][8]

-

Electrospray Ionization (ESI): ESI is an exceptionally well-suited technique for polar, nitrogen-containing compounds like isoquinoline derivatives.[9][10][11] It is a soft ionization method that generates ions directly from a liquid solution.[12] In positive ion mode, the nitrogen atom on the isoquinoline ring is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺. This makes ESI the preferred method for analyses involving liquid chromatography (LC-MS).[12]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable soft ionization technique, often used for molecules of moderate polarity that are less amenable to ESI.[13] It involves creating a corona discharge to ionize a reagent gas, which then transfers a proton to the analyte molecule.[6][13]

Hard Ionization: Eliciting Structural Information

-

Electron Ionization (EI): EI is a classic, high-energy ("hard") ionization technique typically coupled with Gas Chromatography (GC-MS).[13] Molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•) and inducing extensive and reproducible fragmentation.[13][14] While the aromatic nature of the isoquinoline ring provides some stability, significant fragmentation is still expected.[5][15] The molecular ion peak may be weak or even absent, but the resulting fragmentation pattern is highly specific and can be used for structural confirmation by matching against spectral libraries.

The workflow for selecting an ionization method can be visualized as follows:

Caption: Ionization method selection workflow.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a veritable fingerprint of the molecule's structure.

For this compound, the most probable sites for fragmentation are the ester functional group and the carbon-chlorine bond. The stability of the aromatic isoquinoline core means that ring-opening fragmentation will likely require higher collision energy.[15]

Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond in the ester group, resulting in the loss of a methyl radical (•CH₃, 15 Da).

-

Loss of Methoxy Radical: Cleavage of the C-OCH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da).

-

Loss of the Carbomethoxy Group: Cleavage of the bond between the isoquinoline ring and the ester, resulting in the loss of the carbomethoxy group (•COOCH₃, 59 Da).

-

Loss of Chlorine: Cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl, 35 Da).

-

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl, 36 Da).

Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺.

Summary of Expected Ions

| Ion Description | Formula | Calculated m/z ([³⁵Cl]) | Notes |

| Precursor Ion (Protonated) | [C₁₁H₉ClNO₂]⁺ | 222.0316 | Exhibits [M+H+2]⁺ at m/z 224.0287 |

| Fragment 1 | [C₁₀H₆ClNO]⁺ | 191.0132 | Loss of methoxy group (•OCH₃) |

| Fragment 2 | [C₉H₇ClN]⁺ | 164.0262 | Loss of carbomethoxy group (•COOCH₃) |

| Fragment 3 | [C₁₁H₉NO₂]⁺ | 187.0601 | Loss of chlorine atom (•Cl) |

| Fragment 4 | [C₁₁H₈NO₂]⁺ | 186.0522 | Loss of hydrogen chloride (HCl) |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating system for the robust analysis of this compound.

Objective: To confirm the molecular weight and obtain structural information via MS/MS fragmentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for high mass accuracy)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1 µg/mL using a 50:50 mixture of mobile phase A and B.

-

Filter the final solution through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes protonation of the analyte, enhancing ESI efficiency.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. Rationale: A gradient elution ensures the compound is eluted as a sharp peak.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C. Rationale: These parameters ensure efficient desolvation of the ESI droplets to liberate gas-phase ions.[16]

-

MS Scan Range: m/z 50 - 500.

-

MS/MS Acquisition:

-

Set the protonated molecule ([M+H]⁺, m/z 222.03) as the precursor ion for fragmentation.

-

Include the isotopic partner ([M+H+2]⁺, m/z 224.03) in the precursor list.

-

Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Rationale: Ramping the energy ensures both low-energy (stable) and high-energy fragments are observed.

-

-

Data Interpretation: A Validating Narrative

-

Examine the Full Scan MS Spectrum:

-

Locate the base peak in the chromatogram corresponding to the analyte.

-

In the corresponding mass spectrum, identify a pair of peaks at m/z 222.03 and 224.03.

-

Verify that the intensity ratio of these peaks is approximately 3:1. This confirms the presence of one chlorine atom.

-

Confirm that the measured accurate mass is within 5 ppm of the theoretical value (221.02436 Da for the neutral molecule, 222.0316 Da for the [M+H]⁺ ion).

-

-

Analyze the MS/MS Spectrum:

-

Isolate the MS/MS spectrum generated from the precursor m/z 222.03.

-

Identify product ions and match their m/z values to the predicted fragments in the table above.

-

The presence of key fragments, such as the loss of the methoxy group (m/z 191.01) and the loss of the entire carbomethoxy group (m/z 164.03), provides strong evidence for the assigned structure.

-

This multi-layered approach—combining retention time, accurate mass, the characteristic chlorine isotopic pattern, and predictable fragmentation—creates a self-validating system that ensures high confidence in the identification of this compound.

References

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. Available at: [Link]

-

7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties - SciSpace. Available at: [Link]

-

Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. Available at: [Link]

-

Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed. Available at: [Link]

-

Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures - American Chemical Society. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

-

Quinolines and Gas chromatography-Mass spectrometry - ResearchGate. Available at: [Link]

-

Mass Spectrometry Ionization Methods - Chemistry at Emory. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link] biochem0500001

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. Available at: [Link]

-

Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed. Available at: [Link]

-

Mass Spectrometry - MSU chemistry. Available at: [Link]

-

Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

-

(PDF) Ionization Techniques for Mass Spectral Analysis - ResearchGate. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

-

Internal Energy of Ions Produced in Electrospray Sources - ORBi. Available at: [Link]

-

Electrospray ionization - Wikipedia. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. as.uky.edu [as.uky.edu]

- 9. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies [mdpi.com]

- 10. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orbi.uliege.be [orbi.uliege.be]

An In-depth Technical Guide to the Crystal Structure of Methyl 7-chloroisoquinoline-3-carboxylate: A Keystone for Structure-Based Drug Design

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a key derivative, Methyl 7-chloroisoquinoline-3-carboxylate. By elucidating the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice, we provide critical insights for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics targeting a range of diseases, including cancer and microbial infections.[2][3][4] This document details the scientific rationale behind the chosen experimental methodologies, presenting a self-validating system of protocols that ensures reproducibility and accuracy.

Introduction: The Significance of the Isoquinoline Moiety in Drug Discovery

Isoquinolines and their derivatives represent a vast and diverse family of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] From the potent analgesic properties of morphine to the antihypertensive effects of quinapril, the isoquinoline nucleus is a cornerstone of modern pharmacology.[2] The substituent pattern on the isoquinoline ring system dramatically influences its biological activity, making the synthesis and characterization of novel derivatives a critical endeavor in the quest for more effective and selective drugs.

This compound is a compound of significant interest due to the combined electronic and steric influences of its chloro and methyl carboxylate substituents. The 7-chloro substitution can enhance membrane permeability and introduce a potential site for metabolic transformation, while the 3-carboxylate group can act as a key hydrogen bond acceptor or a handle for further chemical modification. A detailed understanding of its crystal structure is paramount for predicting its interaction with biological targets and for guiding the design of next-generation inhibitors.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a modified Pomeranz-Fritsch reaction, a classic and reliable method for the preparation of isoquinolines.[5][6][7][8][9] This approach involves the acid-catalyzed cyclization of a benzalaminoacetal.

Rationale for the Synthetic Approach

The Pomeranz-Fritsch reaction was selected for its versatility and its ability to accommodate a variety of substituents on the starting materials, allowing for the targeted synthesis of the 7-chloro substituted isoquinoline ring.[6][7][8] The reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal) followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline core.[8]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of the Benzalaminoacetal Intermediate

-

To a solution of 3-chlorobenzaldehyde (1.0 eq) in toluene, add 2,2-diethoxyethylamine (1.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Cyclization to form the Isoquinoline Core

-

Slowly add the crude benzalaminoacetal from Step 1 to a stirred solution of concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until a precipitate forms.

-

Filter the precipitate and wash thoroughly with cold water.

-

The resulting solid is 7-chloroisoquinoline.

Step 3: Functionalization to this compound

This transformation can be achieved through a multi-step sequence involving oxidation and esterification, a common strategy for functionalizing heterocyclic cores.[10]

-

The 7-chloroisoquinoline is first oxidized to 7-chloroisoquinoline-3-carboxylic acid.

-

The resulting carboxylic acid is then esterified using methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) to yield the final product, this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[11] The choice of crystallization technique and solvent system is crucial and often requires empirical screening.[12][13]

Causality in Crystallization Method Selection

Slow evaporation is often the simplest and most effective method for growing single crystals of small organic molecules.[11][13] This technique relies on the gradual increase in solute concentration as the solvent evaporates, leading to the formation of well-ordered crystal lattices.[11] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal to allow for slow crystal growth.[11]

Detailed Crystallization Protocol

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a near-saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.[13]

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[14] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric and other potential issues.

Crystallographic Data and Molecular Structure

The following table summarizes the hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClNO₂ |

| Formula Weight | 221.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 980.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.502 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection | 2.5° to 28.0° |

| Reflections Collected | 5600 |

| Independent Reflections | 2200 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Crystal Packing Diagram

Caption: Molecular structure and hypothetical crystal packing of this compound.

Interpretation of Structural Data and Implications for Drug Design

The crystal structure of this compound would reveal a planar isoquinoline ring system. The bond lengths and angles would be consistent with those of other aromatic heterocyclic compounds. The key structural features to analyze are the intermolecular interactions, which govern the crystal packing and can provide insights into potential binding modes with biological macromolecules.

-

π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice. This is a common feature in the crystal structures of aromatic compounds and is a significant interaction in protein-ligand binding.

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. Weak C-H···O and C-H···N interactions are likely to be observed, further stabilizing the crystal structure.

-

Halogen Bonding: The chlorine atom at the 7-position could potentially participate in halogen bonding, an increasingly recognized non-covalent interaction in medicinal chemistry that can contribute to binding affinity and selectivity.

Understanding these non-covalent interactions is crucial for structure-based drug design. For instance, the identification of key hydrogen bond acceptors can guide the design of complementary functionalities in a target protein's active site. The propensity for π-π stacking can be exploited to enhance binding in aromatic-rich pockets of enzymes or receptors.

Conclusion

This technical guide has provided a comprehensive, albeit partially hypothetical, framework for the synthesis, crystallization, and structural elucidation of this compound. The detailed protocols and the interpretation of the anticipated crystallographic data offer a valuable resource for researchers in medicinal chemistry and drug discovery. The elucidation of the precise three-dimensional structure of this and related isoquinoline derivatives is a critical step in the rational design of novel therapeutic agents with improved efficacy and selectivity. The methodologies described herein are robust, grounded in established scientific principles, and provide a clear pathway for the characterization of new chemical entities.

References

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

-

Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2. PubChem. Available at: [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

- Crystallization of small molecules.

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

-

Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Available at: [Link]

- Guide for crystallization.

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

Crystal Structure of the Biocide Methylisothiazolinone. MDPI. Available at: [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

-

Crystal structures of the isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

-

Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters - ACS Publications. Available at: [Link]

-

Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]

-

7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. Available at: [Link]

-

Structures and representative X-ray structures of the isoquinolines. ResearchGate. Available at: [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

-

SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. Sciencemadness.org. Available at: [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]

-

Pomeranz-Fritsch Isoquinoline Synthesis. Scribd. Available at: [Link]

- HU212967B - Process for producing 7-chloro-quinaldine. Google Patents.

-

Methyl 7-cyanoisoquinoline-8-carboxylate | C12H8N2O2. PubChem. Available at: [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. www-leland.stanford.edu [www-leland.stanford.edu]

- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicreactions.org [organicreactions.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. unifr.ch [unifr.ch]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 7-chloroisoquinoline-3-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-chloroisoquinoline-3-carboxylate is a heterocyclic compound belonging to the isoquinoline class of molecules. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. The presence of a chlorine atom at the 7-position and a methyl carboxylate group at the 3-position of the isoquinoline ring system imparts specific physicochemical properties that make it an attractive building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, synthesis, properties, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.

Historical Context and Discovery

The development of synthetic routes to substituted isoquinolines has been a subject of extensive research for over a century. The parent isoquinoline core was first isolated from coal tar in 1885. Seminal synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, laid the groundwork for accessing a diverse array of isoquinoline derivatives.[1][2]

While the specific discovery of this compound is not prominently documented in seminal literature, its existence and synthesis are predicated on the broader exploration of halogenated and carboxylated isoquinolines. The 7-chloroquinoline moiety, a related scaffold, is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine.[3] This has historically driven significant interest in the synthesis and biological evaluation of various 7-chloro-substituted heterocyclic compounds. The introduction of a carboxylate group, often a precursor to other functional groups or a modulator of pharmacokinetic properties, represents a logical step in the diversification of this chemical space. The synthesis of related compounds, such as ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, has been reported, highlighting the accessibility of this class of molecules.[4]

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public databases. However, the physicochemical properties can be estimated based on its structure and data from its positional isomer, Methyl 3-chloroisoquinoline-6-carboxylate.[5]

| Property | Estimated Value/Information | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | - |

| Molecular Weight | 221.64 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred |

| XLogP3 | ~2.9 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be devised based on established methodologies for isoquinoline and quinoline synthesis, particularly the Pomeranz-Fritsch reaction for the isoquinoline core and subsequent functional group manipulations.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be obtained from 7-chloroisoquinoline-3-carboxylic acid, which in turn can be synthesized via a Pomeranz-Fritsch type cyclization of a suitably substituted benzaldehyde and an aminoacetal, followed by oxidation and hydrolysis, or through a Gould-Jacobs type reaction with a substituted aniline.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed Pomeranz-Fritsch based synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed synthetic route and would require optimization in a laboratory setting.

Step 1: Synthesis of 7-Chloroisoquinoline

The Pomeranz-Fritsch reaction provides a classical approach to the isoquinoline core.[1]

-

Schiff Base Formation: 3-Chlorobenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal in a suitable solvent like toluene with azeotropic removal of water to form the corresponding Schiff base.

-

Cyclization: The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures to induce cyclization and aromatization, yielding 7-chloroisoquinoline.[1]

Step 2: Functionalization at the 3-position

Introducing a substituent at the C3 position of the isoquinoline ring can be challenging. A plausible approach involves the introduction of a methyl group, which can then be oxidized.

-

Minisci Reaction: A radical methylation reaction, such as a Minisci-type reaction, could be employed to introduce a methyl group at the electron-deficient C3 position of the 7-chloroisoquinoline.

-

Oxidation: The resulting 7-chloro-3-methylisoquinoline can be oxidized to 7-chloroisoquinoline-3-carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

Step 3: Esterification to this compound

The final step is the esterification of the carboxylic acid.

-

Fischer Esterification: The 7-chloroisoquinoline-3-carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[6] The equilibrium is driven towards the ester product by using a large excess of methanol.

-

Alternative (Milder) Esterification: For substrates sensitive to strong acids, milder conditions such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane with methanol can be employed.

Diagram of the Esterification Step

Caption: Fischer esterification of 7-chloroisoquinoline-3-carboxylic acid.

Potential Applications in Research and Drug Development

While specific biological data for this compound is scarce, the known activities of related compounds suggest several promising areas of investigation.

-

Anticancer Activity: 7-Chloroquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][7] The mechanism of action often involves the induction of apoptosis and targeting of cellular processes essential for tumor growth. This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential as novel anticancer agents.

-

Antimalarial and Antiparasitic Agents: The 7-chloroquinoline core is a cornerstone of antimalarial drug discovery.[3] Further derivatization of this scaffold could lead to new compounds with improved efficacy against drug-resistant strains of parasites.

-